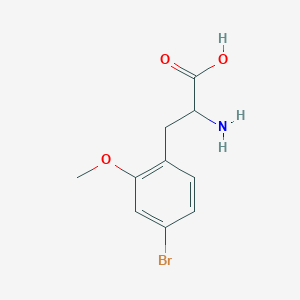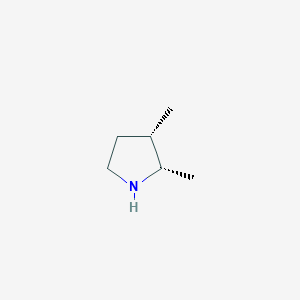![molecular formula C8H13N3O B12107935 N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydroxylamine de N-(1-méthyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidène) est un composé organique complexe qui appartient à la classe des pyrrolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrrolo[1,2-c]pyrimidine avec un groupe fonctionnel hydroxylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’hydroxylamine de N-(1-méthyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidène) implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent l’utilisation de catalyseurs spécifiques, de solvants et le contrôle de la température pour garantir le rendement et la pureté désirés du produit .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. Les principes d’extrapolation de la synthèse en laboratoire à la production industrielle impliqueraient l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à flux continu et la garantie de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
L’hydroxylamine de N-(1-méthyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidène) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les conditions impliquent souvent des températures, des pressions et des solvants spécifiques pour obtenir les résultats réactionnels désirés .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l’oxydation peut donner des dérivés oxydés, tandis que la réduction pourrait produire des formes réduites du composé. Les réactions de substitution peuvent donner divers dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
L’hydroxylamine de N-(1-méthyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidène) a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de matériaux avancés avec des propriétés spécifiques.
Applications De Recherche Scientifique
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’hydroxylamine de N-(1-méthyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidène) implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des modifications des processus et des fonctions cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres dérivés de pyrrolopyrimidine, tels que :
- Dérivés de 1H-pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]indoles
- Dérivés de pyrrolopyrazine
Unicité
L’hydroxylamine de N-(1-méthyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidène) est unique en raison de ses caractéristiques structurales spécifiques et de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
(NZ)-N-(1-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c]pyrimidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-6-9-8(10-12)5-7-3-2-4-11(6)7/h7,12H,2-5H2,1H3/b10-8- |
Clé InChI |
YUBHEUZQMFZNSJ-NTMALXAHSA-N |
SMILES isomérique |
CC1=N/C(=N\O)/CC2N1CCC2 |
SMILES canonique |
CC1=NC(=NO)CC2N1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)



![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)


![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
